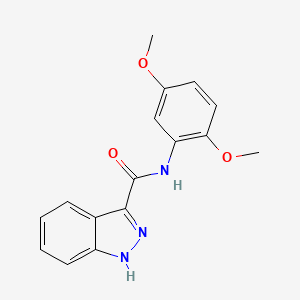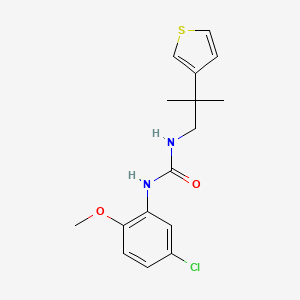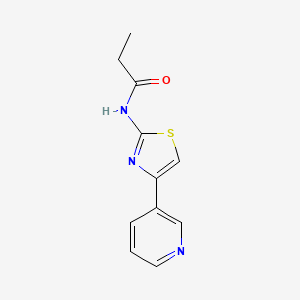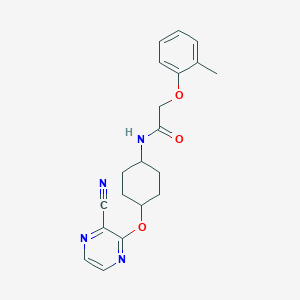
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and is often used in scientific research to study the effects of cannabinoids on the body.
Aplicaciones Científicas De Investigación
Pharmacological Studies
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is often used in pharmacological research to study its effects on various biological systems. Researchers investigate its interaction with different receptors, such as serotonin receptors, to understand its potential as a therapeutic agent for neurological and psychiatric disorders . This compound’s ability to modulate neurotransmitter systems makes it a valuable tool in the development of new medications.
Forensic Toxicology
In forensic toxicology, N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is studied to understand its metabolism and detect its presence in biological samples. This is crucial for identifying cases of drug abuse and poisoning . Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to analyze its metabolites and establish reliable detection methods.
Synthetic Chemistry
This compound is also significant in synthetic chemistry as a precursor or intermediate in the synthesis of more complex molecules. Researchers explore various synthetic routes to optimize the production of N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide and its derivatives . These studies contribute to the development of new synthetic methodologies and the discovery of novel compounds with potential applications in medicine and industry.
Neuropharmacology
In neuropharmacology, N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is used to study its effects on the central nervous system. Researchers investigate its potential as a neuroprotective agent and its ability to influence neural pathways involved in mood regulation, cognition, and neurodegenerative diseases . These studies help in understanding the compound’s therapeutic potential and its mechanism of action.
Analytical Chemistry
Analytical chemists utilize N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide as a standard or reference compound in the development of analytical methods. These methods are essential for the accurate quantification and identification of similar compounds in various matrices . Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed in these studies.
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Researchers examine how N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide is metabolized by different enzymes and its impact on cellular processes . These studies provide insights into the compound’s biological activity and its potential effects on human health.
Each of these applications highlights the diverse and significant roles that N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide plays in scientific research. If you need more detailed information on any specific application, feel free to ask!
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-21-10-7-8-14(22-2)13(9-10)17-16(20)15-11-5-3-4-6-12(11)18-19-15/h3-9H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRHABNITRUTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-1H-indazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2728338.png)



![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2728344.png)

![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2728347.png)
![Hexahydro-1H-pyrrolo[1,2-b][1,2,4]thiadiazine 4,4-dioxide](/img/structure/B2728348.png)
![2-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-5-methyl-4-phenylthiazole](/img/structure/B2728349.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2728355.png)
![N-(2,4-dichlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2728358.png)